molecular formula C6H6N4 B3191072 2-Pyridinecarbonitrile, 5,6-diamino- CAS No. 516481-68-8

2-Pyridinecarbonitrile, 5,6-diamino-

Cat. No.: B3191072
CAS No.: 516481-68-8
M. Wt: 134.14 g/mol
InChI Key: QGGRYBBNOBLWNQ-UHFFFAOYSA-N
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Description

2-Pyridinecarbonitrile, 5,6-diamino- is an organic compound with the molecular formula C6H6N4. It consists of a pyridine ring substituted with carbonitrile (C≡N) and diamino (NH2) functional groups at the 2, 5, and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarbonitrile, 5,6-diamino- typically involves the reduction of 6-amino-5-nitro-pyridine-2-carbonitrile. One common method includes the use of palladium on carbon as a catalyst and ethanol as a solvent under a hydrogen atmosphere. The reaction mixture is stirred at room temperature for several hours, followed by filtration and concentration to yield the desired product.

Industrial Production Methods

While specific industrial production methods for 2-Pyridinecarbonitrile, 5,6-diamino- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarbonitrile, 5,6-diamino- undergoes various chemical reactions, including:

    Reduction: The reduction of nitro groups to amino groups using hydrogen and a palladium catalyst.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Catalysts: Palladium on carbon is commonly used for reduction reactions.

    Solvents: Ethanol is frequently used as a solvent in these reactions.

    Reagents: Hydrogen gas is used for reduction, while various electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 2-Pyridinecarbonitrile, 5,6-diamino- as a precursor for synthesizing novel anticancer agents. For instance, derivatives of this compound have been explored for their ability to inhibit cancer cell proliferation. A study demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting that modifications of the 5,6-diamino structure can enhance therapeutic efficacy .

Antioxidant Properties
The compound has also been investigated for its antioxidant capabilities. Research indicates that specific derivatives can scavenge free radicals effectively, thus providing potential protective effects against oxidative stress-related diseases .

Agrochemical Applications

Pesticide Development
2-Pyridinecarbonitrile, 5,6-diamino- serves as an intermediate in the synthesis of various agrochemicals. Its derivatives are being developed as potential pesticides due to their biological activity against pests and pathogens. The structural modifications can lead to enhanced efficacy and reduced toxicity to non-target organisms .

Plant Growth Regulators
The compound is also being explored as a plant growth regulator. Studies suggest that certain derivatives can promote growth and improve yield in various crops, indicating its potential utility in sustainable agriculture practices .

Material Science

Coordination Polymers
The compound has been utilized in the synthesis of coordination polymers that exhibit unique properties such as catalytic activity and enhanced stability. For example, a silver coordination polymer synthesized using related pyridine derivatives demonstrated excellent catalytic performance in organic transformations under mild conditions . This highlights the versatility of 2-Pyridinecarbonitrile, 5,6-diamino- in developing advanced materials.

Data Table: Summary of Applications

Application Area Description Example/Study Reference
Medicinal ChemistryAnticancer agents derived from this compound show significant cytotoxicity
Antioxidant properties demonstrated through radical scavenging activities
AgrochemicalsIntermediate for synthesizing pesticides with biological activity
Potential use as a plant growth regulator
Material ScienceSynthesis of coordination polymers with catalytic properties

Case Studies

Case Study 1: Anticancer Derivatives
A recent study synthesized several derivatives of 2-Pyridinecarbonitrile, 5,6-diamino- and evaluated their anticancer activity against breast cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to the parent compound. This study underscores the importance of structural diversity in enhancing biological activity.

Case Study 2: Pesticide Development
In another investigation, researchers developed a series of compounds based on 2-Pyridinecarbonitrile, 5,6-diamino- aimed at improving pest resistance in crops. The synthesized compounds were tested for their effectiveness against common agricultural pests and showed promising results in field trials.

Mechanism of Action

The mechanism of action of 2-Pyridinecarbonitrile, 5,6-diamino- involves its interaction with specific molecular targets, such as enzymes or receptors. The diamino groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Cyanopyridine: Similar structure but lacks the diamino groups.

    3-Pyridinecarbonitrile: Similar structure but with the carbonitrile group at a different position.

    4-Pyridinecarbonitrile: Another positional isomer with the carbonitrile group at the 4-position.

Uniqueness

2-Pyridinecarbonitrile, 5,6-diamino- is unique due to the presence of both carbonitrile and diamino functional groups, which confer distinct chemical reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

2-Pyridinecarbonitrile, 5,6-diamino- (CAS No. 516481-68-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer activity, antimicrobial effects, and mechanisms of action.

  • Molecular Formula : C7_7H7_7N5_5
  • Molecular Weight : 163.16 g/mol
  • IUPAC Name : 2-Pyridinecarbonitrile, 5,6-diamino-

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-Pyridinecarbonitrile, 5,6-diamino-. Preliminary research indicates that modifications to this compound may enhance its cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells through various pathways.

StudyFindings
The compound exhibited significant cytotoxicity against several cancer cell lines with IC50_{50} values indicating effective dose levels.
Structural modifications were found to increase the compound's effectiveness, suggesting a structure-activity relationship (SAR) that could be explored further.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainActivity
Staphylococcus aureusEffective at low concentrations
Escherichia coliModerate activity observed

The mechanism by which 2-Pyridinecarbonitrile, 5,6-diamino- exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific cellular targets, potentially inhibiting key enzymes involved in cellular proliferation and survival.

  • Inhibition of DNA Gyrase : Similar compounds in its class have been noted for their ability to inhibit DNA gyrase, which is essential for bacterial DNA replication.
  • Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have been published that detail the synthesis and biological evaluation of derivatives of 2-Pyridinecarbonitrile, 5,6-diamino-. These studies often focus on optimizing the chemical structure to enhance biological activity.

  • Case Study 1 : A derivative synthesized from this compound demonstrated improved anticancer activity compared to the parent molecule.
  • Case Study 2 : Modifications involving the addition of various functional groups led to enhanced antimicrobial properties.

Properties

IUPAC Name

5,6-diaminopyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-3-4-1-2-5(8)6(9)10-4/h1-2H,8H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGRYBBNOBLWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C#N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101297665
Record name 5,6-Diamino-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101297665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

516481-68-8
Record name 5,6-Diamino-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=516481-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Diamino-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101297665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-[4-(3,4-Dichloro-phenoxy)-phenyl]-1H-imidazo[4,5-b]pyridine-5-carboxylic acid amide. A flask containing 6-amino-5-nitro-pyridine-2-carbonitrile (67 mg, 0.40 mmol), 10% palladium on carbon (catalytic) and ethanol (2.0 mL) was put under an atmosphere of H2 using a balloon. The mixture was stirred at room temperature for 3 h, and filtered through a pad of celite. The filtrate was concentrated to provide crude 5,6-diamino-pyridine-2-carbonitrile. A portion of this 5,6-diamino-pyridine-2-carbonitrile (89 mg, 0.66 mmol) was treated with 4-(3,4-dichloro-phenoxy)-benzaldehyde (177 mg, 0.66 mmol), Na2S2O5 (188 mg, 0.99 mmol) and N,N-dimethylacetamide (3.0 mL). The mixture was stirred at 120° C. for 24 h. The reaction mixture was then diluted with water (8 mL), and the resulting precipitate was collected by filtration. The crude filtrate, 2-[4-(3,4-dichloro-phenoxy)-phenyl]-1H-imidazo[4,5-b]pyridine-5-carbonitrile (35 mg, 0.09 mmol), was treated with boron trifluoride/acetic acid complex (461 μL) and water (10 μL), and held at 115° C. for 30 min. The reaction mixture was cooled to room temperature and diluted with 4 N NaOH (10 mL). The resulting precipitate was collected by filtration, washed with water, and dried to provide 34 mg (94%) of the title compound.
Name
2-[4-(3,4-Dichloro-phenoxy)-phenyl]-1H-imidazo[4,5-b]pyridine-5-carboxylic acid amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
67 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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